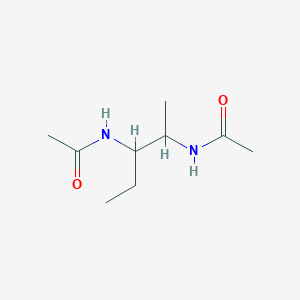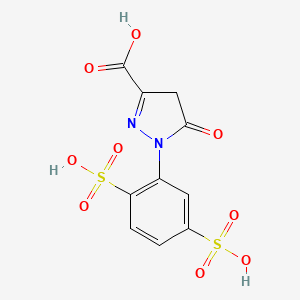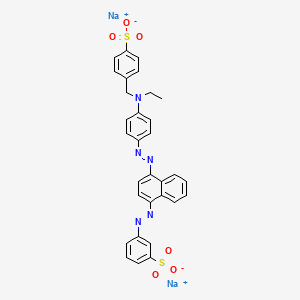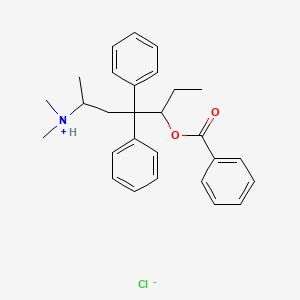
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol derivative, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the benzoic acid core.
Reduction: This process can modify the ester group, potentially converting it into an alcohol.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-(dimethylamino)-, octyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Benzoic acid, 4-biphenyl ester
Uniqueness
Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is unique due to its specific structure, which includes a combination of functional groups not commonly found together
Propiedades
Número CAS |
63916-74-5 |
|---|---|
Fórmula molecular |
C28H34ClNO2 |
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
(5-benzoyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(21-22(2)29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H |
Clave InChI |
CGJVQYXNMYLDBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


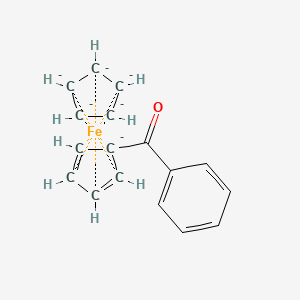


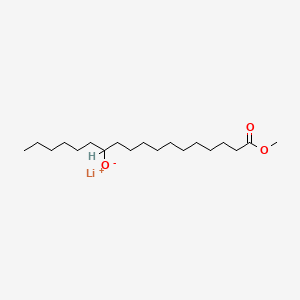
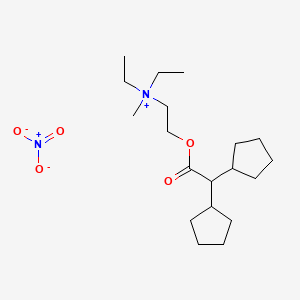
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)
